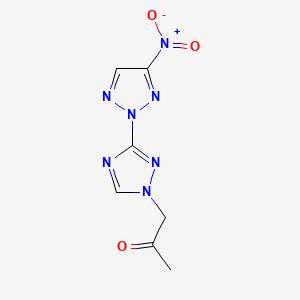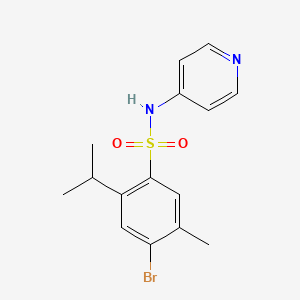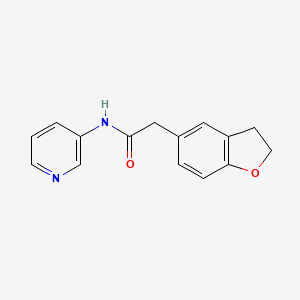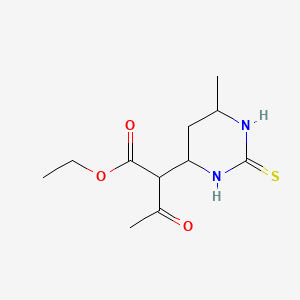![molecular formula C16H10N4O5 B13375800 (5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13375800.png)
(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one is a complex organic compound characterized by its unique structure, which includes nitrophenyl groups and an imidazol-4-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 3-nitrobenzylidene in the presence of a base, followed by cyclization to form the imidazol-4-one ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-imidazolones and substituted nitrophenyl-imidazolones.
科学研究应用
(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
作用机制
The mechanism of action of (5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The imidazol-4-one core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
相似化合物的比较
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A bench-stable alternative used in similar synthetic applications.
4-Methoxyphenethylamine: Used as a precursor in organic synthesis.
4,4’-Difluorobenzophenone: Commonly used in the production of high-performance polymers.
Uniqueness
(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one is unique due to its dual nitrophenyl groups and imidazol-4-one core, which confer distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.
属性
分子式 |
C16H10N4O5 |
|---|---|
分子量 |
338.27 g/mol |
IUPAC 名称 |
(4E)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)methylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C16H10N4O5/c21-16-14(9-10-2-1-3-13(8-10)20(24)25)17-15(18-16)11-4-6-12(7-5-11)19(22)23/h1-9H,(H,17,18,21)/b14-9+ |
InChI 键 |
LLSVFOVYNKENPG-NTEUORMPSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-N-(2-oxo-2-phenylethyl)benzenesulfonamide](/img/structure/B13375729.png)
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13375730.png)

![Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B13375752.png)
![7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13375754.png)
![2,4-Dichlorophenyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B13375763.png)
![2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone](/img/structure/B13375764.png)


![2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide](/img/structure/B13375790.png)
![7-[(diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13375793.png)

![Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375796.png)
![3-Cyclohexyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375808.png)
